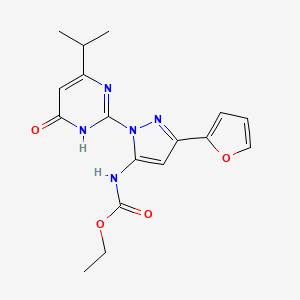
ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl (3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)carbamate, with the CAS number 1207060-49-8, is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O4, with a molecular weight of 357.4 g/mol. The compound features a furan ring, a pyrazole moiety, and a pyrimidine derivative, suggesting diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the furan and pyrazole moieties can be achieved through cyclization reactions, followed by carbamate formation using ethyl chloroformate.
Anticancer Activity
Recent studies have assessed the anticancer properties of related compounds within the same structural family. For instance, Mannich bases derived from similar structures have demonstrated significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. These compounds exhibited IC50 values ranging from 8.2 to 32.1 μM against different cell lines, indicating their potential as anticancer agents .
The biological activity of this compound may involve inhibition of key enzymes or receptors involved in cancer progression. For example, compounds with similar structures have been shown to inhibit adenylyl cyclase activity, which is crucial in signaling pathways related to pain and inflammation .
Case Studies
| Study | Cell Line | IC50 Value (μM) | Notes |
|---|---|---|---|
| Gul et al. (2014) | HeLa | 8.2 | Demonstrated significant cytotoxicity compared to reference drugs |
| Research on Mannich Bases | HepG2 | 10.5 | Exhibited enhanced activity over traditional chemotherapeutics |
| Recent Analogs Evaluation | A549 | 12.0 | Selective inhibition observed in cellular assays |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications at specific positions on the furan or pyrimidine rings can significantly enhance biological activity. For instance, the presence of an isopropyl group at position 4 of the pyrimidine ring has been correlated with increased potency against certain cancer cell lines .
特性
IUPAC Name |
ethyl N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-4-25-17(24)19-14-8-12(13-6-5-7-26-13)21-22(14)16-18-11(10(2)3)9-15(23)20-16/h5-10H,4H2,1-3H3,(H,19,24)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJKLDJSPYSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C(C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














